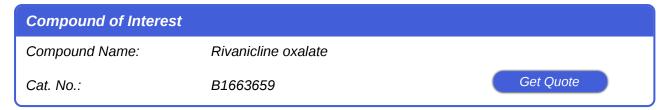


An In-depth Technical Guide to the Chemical Properties of RJR-2403 Oxalate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of RJR-2403 oxalate, a selective agonist for the $\alpha4\beta2$ nicotinic acetylcholine receptor (nAChR). The information is compiled and presented to support research and development activities in the fields of neuroscience and pharmacology.

Core Chemical Properties

RJR-2403 oxalate, also known by its synonyms (E)-Metanicotine oxalate and **Rivanicline oxalate**, is a synthetic compound that has been investigated for its potential therapeutic effects in neurodegenerative and inflammatory diseases.[1]

Chemical Identity and Structure

The compound is the oxalate salt of Rivanicline. The chemical structure and identity are detailed below.



| Identifier | Value | Source(s) | |
|------------------|---|---------------------|--|
| IUPAC Name | (E)-N-methyl-4-pyridin-3-ylbut- 3-en-1-amine;oxalic acid | [2] | |
| Synonyms | (E)-Metanicotine oxalate, Rivanicline oxalate, TC-2403 | [3][4][5] | |
| CAS Number | 220662-95-3, 183288-99-5 | [3][4][6][7] | |
| Chemical Formula | C12H16N2O4 (also represented as C10H14N2·C2H2O4) | [2][3][8][9] | |
| Molecular Weight | 252.27 g/mol | [2][3][6][8][9][10] | |
| Canonical SMILES | CNCC/C=C/C1=CN=CC=C1.C (=O)(C(=O)O)O | [2][8][10] | |
| InChI Key | WTIZFOAIQXMQHC- DPZBITMOSA-N | [2][8][10] | |

Physicochemical Properties

The following table summarizes the known physicochemical properties of RJR-2403 oxalate.

| Property | Value | Source(s) | |
|---------------------|---------------------------------------|-----------|--|
| Physical Appearance | White solid | [3][4] | |
| Solubility | Soluble to 100 mM in water [3][7][10] | | |
| Purity | ≥99% (by HPLC) | [5][6] | |
| Storage Conditions | Desiccate at +4°C or store at -20°C | at [3][7] | |

Note: A specific melting point for RJR-2403 oxalate is not readily available in the reviewed literature.

Pharmacological Profile





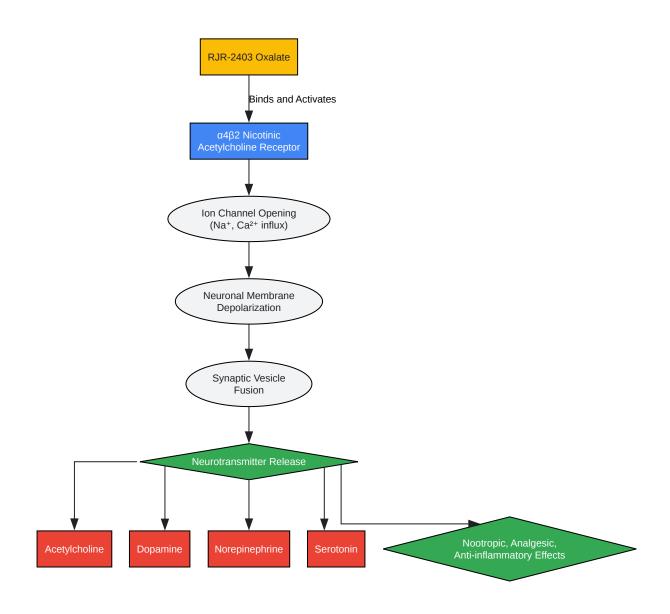


RJR-2403 is a potent and selective agonist of the $\alpha 4\beta 2$ subtype of neuronal nicotinic acetylcholine receptors.[3][4][5] This selectivity for central nervous system (CNS) receptors over peripheral receptors contributes to its favorable in vivo profile.[11][12]

Mechanism of Action

The primary mechanism of action for RJR-2403 is the activation of presynaptic $\alpha 4\beta 2$ nAChRs. This activation leads to an influx of cations, depolarization of the neuronal membrane, and subsequent release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[13]





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Caption: Signaling pathway of RJR-2403 oxalate. (Max Width: 760px)

In Vitro Activity



The following table summarizes the in vitro binding affinities and functional potencies of RJR-2403.

| Assay | Receptor/System | Value | Source(s) |
|------------------------------|---|--------|------------|
| Binding Affinity (Ki) | α4β2 nAChR | 26 nM | [3][5][10] |
| α7 nAChR | 36000 nM | [3][5] | |
| Functional Potency (EC50) | Rat Thalamic Synaptosomes (⁸⁶ Rb ⁺ efflux) | 732 nM | [10][11] |
| Dopamine Release | 938 nM | [11] | |
| α4β2 nAChR | 16 μΜ | [10] | _ |

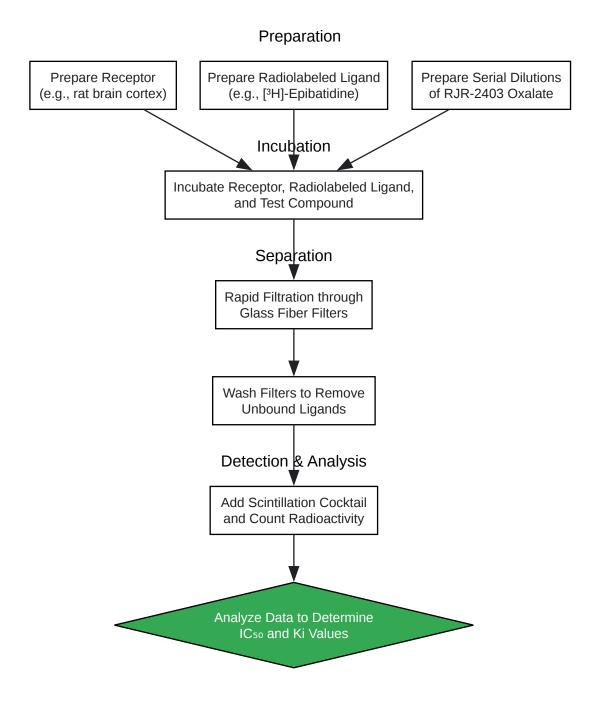
Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays involving RJR-2403 oxalate are not publicly available. However, based on standard pharmacological testing, generalized methodologies are described below.

Receptor Binding Assay (Generalized)

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method is a competitive inhibition assay using a radiolabeled ligand.





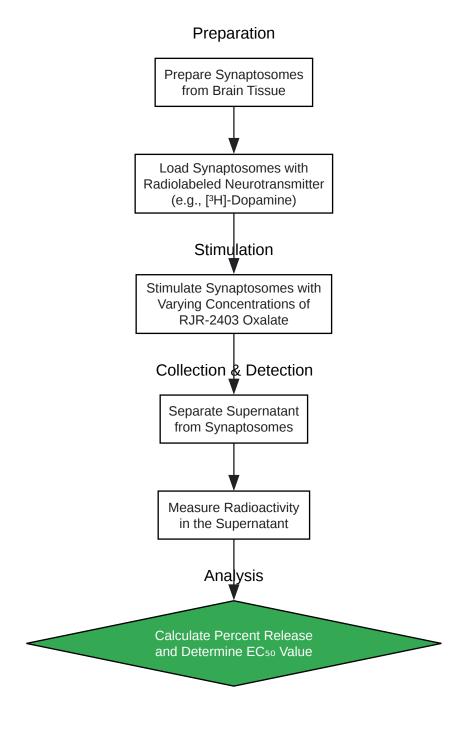
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Caption: Generalized workflow for a receptor binding assay. (Max Width: 760px)

Neurotransmitter Release Assay (Generalized)

These assays measure the ability of a compound to stimulate the release of neurotransmitters from neuronal preparations, such as synaptosomes or brain slices.





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Caption: Generalized workflow for a neurotransmitter release assay. (Max Width: 760px)

In Vivo Studies



In vivo studies have demonstrated that RJR-2403 can reverse pharmacologically induced amnesia and enhance memory in animal models.[11][12] It exhibits a greater separation between its CNS-mediated cognitive effects and its peripheral cardiovascular and other systemic effects when compared to nicotine.[12] For instance, RJR-2403 was found to be 10-fold less potent than nicotine in increasing heart rate and 20-fold less potent in increasing blood pressure.[12]

Summary

RJR-2403 oxalate is a well-characterized selective $\alpha 4\beta 2$ nAChR agonist with demonstrated efficacy in preclinical models of cognitive impairment. Its selectivity for CNS receptors suggests a potential for therapeutic applications with a favorable side effect profile compared to less selective nicotinic agonists. The data presented in this guide, including its chemical properties, pharmacological profile, and generalized experimental workflows, provide a solid foundation for further research and development of this compound.

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